molecular formula C17H16ClFN2O B245977 N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide

Cat. No. B245977
M. Wt: 318.8 g/mol
InChI Key: ICLBTYNISFPRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) pathway. This compound has gained significant attention in the scientific community due to its potential to treat various inflammatory and autoimmune diseases.

Mechanism of Action

Future studies could explore the precise mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide and its downstream targets in various diseases.
5. Drug delivery systems: Development of novel drug delivery systems could improve the solubility and bioavailability of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide, making it more suitable for clinical use.
In conclusion, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide is a promising small molecule inhibitor of the NF-κB pathway with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide is its specificity for the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

1. Combination therapy: N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide has shown promising results in combination with other drugs such as chemotherapy and immunotherapy. Future studies could explore the potential of combination therapy in treating various diseases.
2. Development of analogs: The development of analogs with improved solubility and pharmacokinetic properties could enhance the therapeutic potential of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide in humans for the treatment of various diseases.
4.

Synthesis Methods

The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide involves the reaction of 3-chloro-4-pyrrolidin-1-ylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and inflammatory bowel disease. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.

properties

Molecular Formula

C17H16ClFN2O

Molecular Weight

318.8 g/mol

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C17H16ClFN2O/c18-15-11-14(7-8-16(15)21-9-1-2-10-21)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,1-2,9-10H2,(H,20,22)

InChI Key

ICLBTYNISFPRMU-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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